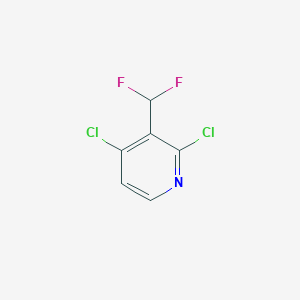

2,4-二氯-3-(二氟甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dichloro-3-(difluoromethyl)pyridine is a pyridine derivative that is of interest due to its potential applications in various fields, including agriculture and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar pyridine derivatives and their synthesis, properties, and applications, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of pyridine derivatives often involves complex reactions that introduce fluorine atoms or chloro groups into the pyridine ring. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for a highly efficient herbicide, involves a multi-step process starting from nicotinamide, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield of 48.7% . Similarly, the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, another important pyridine derivative, has been reviewed, highlighting various synthesis processes and their efficiencies .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of pyridine derivatives can be characterized using various techniques such as FT-IR, NMR, and computational methods. For example, 2-Chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR and NMR, with molecular structural parameters and vibrational frequencies computed using HF and DFT methods . These techniques provide detailed insights into the molecular geometry, electronic structure, and vibrational modes of the compounds, which are essential for understanding their reactivity and properties.

Chemical Reactions Analysis

Pyridine derivatives can undergo a range of chemical reactions, including gem-difluoroolefination, as demonstrated by the novel reagent difluoromethyl 2-pyridyl sulfone, which efficiently converts aldehydes and ketones into gem-difluoroolefins . Additionally, hetero-Diels–Alder reactions have been employed to synthesize 3-Aroyl-2-(trifluoromethyl)pyridines with high stereoselectivity and good yields . These reactions are crucial for the functionalization of pyridine rings and the creation of complex molecules with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as their vibrational frequencies, chemical shifts, and thermodynamic properties, can be theoretically obtained using computational methods like DFT . Moreover, the antimicrobial activities of these compounds can be assessed using methods like the minimal inhibitory concentration (MIC), and their interaction with DNA can be monitored through agarose gel electrophoresis experiments . These analyses provide a comprehensive understanding of the behavior of pyridine derivatives in biological systems and their potential applications.

科学研究应用

合成方法和官能化

2,4-二氯-3-(二氟甲基)吡啶及其衍生物在各种化合物的合成中起着核心作用。由于其氟含量,它已被用于杀虫剂的合成,并且已经针对其正常合成过程进行了审查,评估了每个过程的效率和适用性(Lu Xin-xin, 2006)。Marzi等人(2001年)强调了二氯吡啶的选择性官能化,包括2,4-二氯-3-碘吡啶,经过锂化碱处理后,提供了各种锂化中间体,对于进一步的化学转化至关重要(Marzi, Bigi, & Schlosser, 2001)。

配位化学和配体应用

M. Halcrow(2005年)讨论了2,6-双(吡唑基)吡啶及相关配体的配位化学,其中2,6-双(吡唑-1-基)吡啶和2,6-双(吡唑-3-基)吡啶的衍生物,可能是2,4-二氯-3-(二氟甲基)吡啶的类似物或衍生物,显示出卓越的性质,包括形成用于生物传感的发光镧系化合物和具有不寻常热性和光化学自旋态转变的铁配合物(Halcrow, 2005)。

分析和物理化学应用

已确定了2,4-二脱氢吡啶的绝对生成焓,这一类别包括2,4-二氯-3-(二氟甲基)吡啶,展示了它们在各种化学环境中理解此类化合物的稳定性和反应性的重要性(Rau & Wenthold, 2011)。

有机合成中的应用

Santos等人(2020年)讨论了3-(二氟甲基)吡啶的官能化,与2,4-二氯-3-(二氟甲基)吡啶直接相关,表明它在各种硅化合物和一系列3-(二氟烷基)吡啶的合成中的重要性,显示了它在有机合成中的广泛适用性(Santos et al., 2020)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2,4-dichloro-3-(difluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-3-1-2-11-5(8)4(3)6(9)10/h1-2,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPZXRBXQUGEJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-3-(difluoromethyl)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Bromophenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2504693.png)

![6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2504694.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide](/img/structure/B2504697.png)

![1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea](/img/structure/B2504699.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2504702.png)

![N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2504703.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2504705.png)

![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2504708.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2504712.png)

![4-[(3-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2504714.png)